Tetrabutylammonium phthalate
CAS No.: 68124-64-1
Cat. No.: VC3935653
Molecular Formula: C40H76N2O4
Molecular Weight: 649 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68124-64-1 |
|---|---|
| Molecular Formula | C40H76N2O4 |
| Molecular Weight | 649 g/mol |
| IUPAC Name | phthalate;tetrabutylazanium |
| Standard InChI | InChI=1S/2C16H36N.C8H6O4/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*5-16H2,1-4H3;1-4H,(H,9,10)(H,11,12)/q2*+1;/p-2 |
| Standard InChI Key | NGJPFUZHXVGJDW-UHFFFAOYSA-L |
| SMILES | CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
TBAP is typically synthesized via neutralization reactions involving tetrabutylammonium hydroxide (TBAH) and phthalic acid. A patent by CN102030665A outlines the production of TBAH through the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol. The process involves refluxing the mixture at 35–50°C under reduced pressure, yielding TBAH as a crystalline product . Subsequent reaction of TBAH with phthalic acid in a stoichiometric ratio produces TBAP:
This method ensures high purity and yield, critical for analytical applications .
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of analogous compounds, such as tetrabutylammonium hydrogen phthalate, reveal intramolecular hydrogen bonding between carboxylate groups, with O⋯O distances of 2.385 Å . These interactions stabilize the phthalate anion and influence its reactivity. Infrared (IR) spectroscopy further confirms the presence of characteristic carboxylate stretching vibrations at 1,580 cm and 1,390 cm, consistent with deprotonated phthalic acid .
Physicochemical Properties
Molecular and Thermal Characteristics
TBAP has a molecular weight of 649.04 g/mol and a density of 0.792 g/cm at 20°C . Its thermal stability is evidenced by a flash point of 12°C, making it suitable for low-temperature applications. The compound exhibits high solubility in polar organic solvents like methanol and acetonitrile, a property leveraged in chromatographic mobile phases .
pH and Ionic Behavior
In aqueous solutions, TBAP acts as a weak base due to the tetrabutylammonium cation’s ability to form ion pairs with acidic analytes. This behavior is pivotal in ion-pair chromatography, where TBAP enhances the separation of hydrophobic compounds by modulating retention times .
Applications in Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
TBAP serves as an ion-pairing agent in HPLC for the determination of phthalates and bisphenols. A study by Ling & Hadinoto (2022) demonstrated its use in a deep eutectic solvent (DES) system, achieving 90–98% recovery rates for bisphenol A (BPA) and phthalate esters (PAEs) with a limit of detection (LOD) of 0.22–0.8 µg/L (Table 1) .
Table 1: Comparison of HPLC-UV with Other Analytical Methods
| Method | Analytes | Matrix | Recovery (%) | LOD (µg/L) | RSD (%) |
|---|---|---|---|---|---|
| HPLC-UV | BPA, PAEs | Water | 90–98 | 0.22–0.8 | <6.7 |
| UPLC-MS/MS | Bisphenol S, B | Canned fruit | 82–99 | 0.0015–0.003 | <4.6 |
| GC-MS | DEHP, DBP | Polyethylene | 75–89 | 0.5–1.2 | <8.1 |
Phase-Transfer Catalysis
TBAP’s tetrabutylammonium moiety facilitates phase-transfer catalysis in heterogeneous hydrolysis reactions. Xie et al. (2016) employed tetrabutylammonium chloride to accelerate the hydrolysis of phthalates in edible oils, reducing reaction times from 20 hours to 25 minutes. This approach improved extraction efficiency, with recovery rates of 82.4–99.0% .
Mechanistic Insights and Stability
Hydrogen Bonding and Solubility
The intramolecular hydrogen bonds in TBAP’s phthalate anion enhance its stability in nonpolar matrices. This property is critical in environmental sampling, where TBAP-based DESs extract PAEs from water with minimal matrix interference .
Degradation and Environmental Impact
Under alkaline conditions, TBAP undergoes hydrolysis to benign phthalic acid and tetrabutylammonium ions. This self-immolative property, as reported by Mahoney et al. (2013) , makes TBAP a promising candidate for biodegradable sensors and controlled-release systems .
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